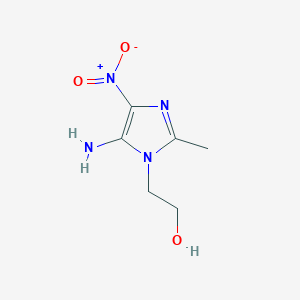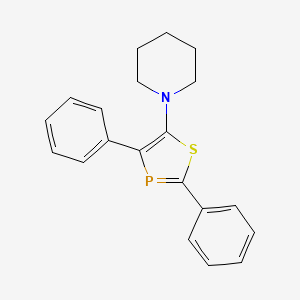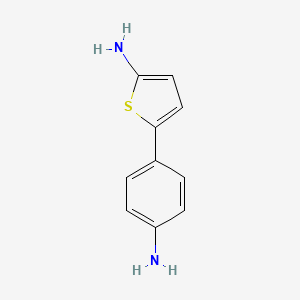
5-(4-Aminophenyl)thiophen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminophenyl)thiophen-2-amine is an organic compound that features both an amine group and a thiophene ring The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)thiophen-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.
Another method involves the reduction of nitro compounds to amines. For instance, the reduction of 5-(4-nitrophenyl)thiophen-2-amine using hydrogen gas over a metal catalyst such as palladium or platinum can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its scalability and efficiency.
化学反応の分析
Types of Reactions
5-(4-Aminophenyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
5-(4-Aminophenyl)thiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of conductive polymers and other advanced materials
作用機序
The mechanism of action of 5-(4-Aminophenyl)thiophen-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Aniline: A simple aromatic amine with similar reactivity but lacks the thiophene ring.
Thiophene-2-amine: Contains the thiophene ring but lacks the additional aromatic amine group.
4-Aminobiphenyl: Contains two aromatic rings with an amine group but lacks the sulfur atom in the thiophene ring.
Uniqueness
5-(4-Aminophenyl)thiophen-2-amine is unique due to the combination of the thiophene ring and the aromatic amine group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
114314-63-5 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC名 |
5-(4-aminophenyl)thiophen-2-amine |
InChI |
InChI=1S/C10H10N2S/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-6H,11-12H2 |
InChIキー |
ZDWBGLOQMVWYLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(S2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



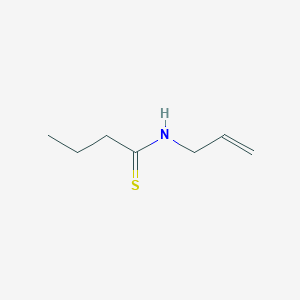
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
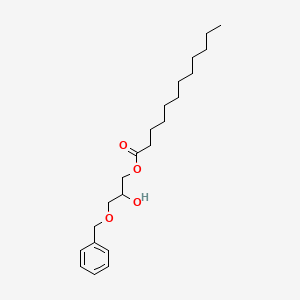
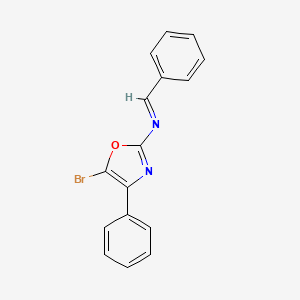
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
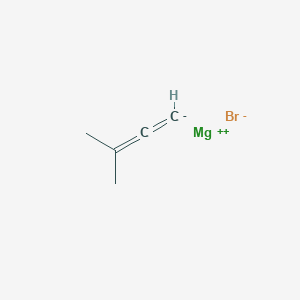
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
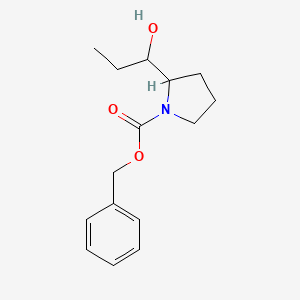
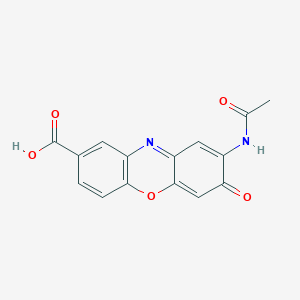
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
